Cas no 107208-63-9 (H-Asp-Asp-Asp-OH)
H-Asp-Asp-Asp-OH Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid, L-a-aspartyl-L-a-aspartyl-
- ASP-ASP-ASP
- H-Asp-Asp-Asp-OH
- Asp--Asp--Asp
- L-Asp-L-Asp-L-Asp-OH
- triaspartic acid
- SCHEMBL434311
- CHEBI:160403
- 107208-63-9
- L-Aspartyl-L-aspartyl-L-aspartic acid
- (S)-2-((S)-2-((S)-2-amino-3-carboxypropanamido)-3-carboxypropanamido)succinic acid
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid
- Aspartyl-aspartyl-aspartic acid
- CHEMBL276531
- MFCD00153915
-
- MDL: MFCD00153915
- Inchi: 1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1
- InChI Key: VPSHHQXIWLGVDD-ZLUOBGJFSA-N
- SMILES: O=C([C@H](CC(=O)O)NC([C@H](CC(=O)O)N)=O)N[C@H](C(=O)O)CC(=O)O
Computed Properties
- Exact Mass: 363.09100
- Monoisotopic Mass: 363.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 25
- Rotatable Bond Count: 11
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 233A^2
- XLogP3: -6.1
Experimental Properties
- PSA: 233.42000
- LogP: -1.72590
H-Asp-Asp-Asp-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A780138-2.5mg |
H-Asp-Asp-Asp-OH |
107208-63-9 | 2.5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A780138-5mg |
H-Asp-Asp-Asp-OH |
107208-63-9 | 5mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A780138-25mg |
H-Asp-Asp-Asp-OH |
107208-63-9 | 25mg |
$ 365.00 | 2022-06-07 | ||
| Ambeed | A728194-1g |
H-Asp-Asp-Asp-OH |
107208-63-9 | 97% | 1g |
$1326.0 | 2024-04-26 | |
| abcr | AB477857-50 mg |
H-Asp-Asp-Asp-OH; . |
107208-63-9 | 50mg |
€284.00 | 2023-06-15 | ||
| abcr | AB477857-250 mg |
H-Asp-Asp-Asp-OH; . |
107208-63-9 | 250mg |
€987.60 | 2023-06-15 | ||
| abcr | AB477857-50mg |
H-Asp-Asp-Asp-OH; . |
107208-63-9 | 50mg |
€378.00 | 2025-04-22 | ||
| abcr | AB477857-250mg |
H-Asp-Asp-Asp-OH; . |
107208-63-9 | 250mg |
€1258.80 | 2025-04-22 |
H-Asp-Asp-Asp-OH Suppliers
H-Asp-Asp-Asp-OH Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on H-Asp-Asp-Asp-OH
H-Asp-Asp-Asp-OH: A Comprehensive Overview
The compound with CAS No. 107208-63-9, commonly referred to as H-Asp-Asp-Asp-OH, is a tripeptide composed of three aspartic acid (Asp) residues. This compound has garnered significant attention in the fields of biochemistry, pharmacology, and materials science due to its unique properties and potential applications. Recent studies have shed light on its role in peptide-based drug delivery systems, enzyme inhibition, and as a building block for advanced biomaterials.
H-Asp-Asp-Asp-OH is characterized by its repeating aspartic acid units, which endow it with a high degree of flexibility and reactivity. The amino group (NH2) at the N-terminal and the carboxylic acid group (COOH) at the C-terminal make it a versatile molecule for various chemical modifications. Researchers have explored its ability to form self-assembled structures, which are crucial for applications in nanotechnology and drug delivery.
Recent advancements in peptide synthesis have enabled the precise control of H-Asp-Asp-Asp-OH's stereochemistry, leading to enantiomerically pure compounds. This has been particularly beneficial in studying its interaction with biological systems. For instance, studies published in 2023 have demonstrated that H-Asp-Asp-Asp-OH can act as a competitive inhibitor of certain proteases, making it a promising candidate for anti-inflammatory therapies.
In the realm of materials science, H-Asp-Asp-Asd-OH has been utilized as a precursor for the synthesis of bio-inspired polymers. These polymers exhibit exceptional mechanical properties and biocompatibility, making them ideal for tissue engineering applications. A 2023 study highlighted the use of this tripeptide in creating hydrogels that mimic the extracellular matrix, thereby promoting cell adhesion and proliferation.
The synthesis of H-A sp-A sp-A sp-O H typically involves solid-phase peptide synthesis (SPPS), which allows for high yields and purity. Innovations in this synthesis method, such as the use of novel coupling agents and protecting groups, have further enhanced the efficiency of producing this compound on an industrial scale.
Despite its potential, the biological activity and toxicity of H-A sp-A sp-A sp-O H require further investigation. Preclinical studies are currently underway to assess its safety profile and pharmacokinetics. These studies are expected to provide critical insights into its suitability as a therapeutic agent or biomaterial precursor.
In conclusion, H-A sp-A sp-A sp-O H (CAS No. 107208 -63 -9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties and recent advancements in its synthesis and application make it a subject of continued research interest. As new findings emerge, this tripeptide is poised to play an increasingly important role in both academic and industrial settings.
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